Ternatina heptapéptido
Descripción general
Descripción
La Ternatina es un péptido cíclico de origen natural producido por varias especies de hongosLa Ternatina es conocida por su capacidad para inhibir la síntesis de proteínas al dirigirse al complejo ternario del factor de elongación 1A, lo que la convierte en una candidata prometedora para el desarrollo terapéutico .
Aplicaciones Científicas De Investigación
Ternatin has a wide range of scientific research applications, including:
Chemistry: Ternatin serves as a valuable chemical probe for studying protein synthesis and translation elongation.
Biology: It is used to investigate the mechanisms of protein translation and the role of elongation factor-1A in cellular processes.
Medicine: Ternatin and its derivatives are being explored as potential anticancer agents due to their ability to inhibit protein synthesis in cancer cells.
Industry: Ternatin’s unique properties make it a candidate for developing new therapeutic drugs and chemical probes
Mecanismo De Acción
La Ternatina ejerce sus efectos uniéndose al complejo ternario del factor de elongación 1A (eEF1A·GTP·aminoacil-tRNA). Esta unión interrumpe la función normal del eEF1A, impidiendo la elongación adecuada de la cadena polipeptídica naciente durante la síntesis de proteínas. Como resultado, la traducción de proteínas se inhibe, lo que provoca efectos citotóxicos en las células .
Compuestos similares:
Didemnina: Otro péptido cíclico que se dirige al complejo ternario del factor de elongación 1A pero presenta diferentes propiedades cinéticas.
Citotrienina: Un producto natural que también se une al eEF1A e inhibe la síntesis de proteínas.
Singularidad de la Ternatina: La Ternatina es única por su afinidad de unión específica al complejo ternario del eEF1A y su capacidad para inducir la degradación del eEF1A. Esta degradación no se observa con otros compuestos similares como la didemnina, lo que convierte a la Ternatina en un compuesto distinto y valioso para el desarrollo terapéutico .
Análisis Bioquímico
Biochemical Properties
Ternatin heptapeptide disrupts a central biological process, protein translation, by binding to the translation elongation factor 1A . This protein participates in a carefully orchestrated series of reactions with guanine nucleotides, transfer RNAs (tRNAs), a guanine nucleotide exchange factor, and the elongating ribosome . The nature of these interactions is complex and involves a multitude of biomolecules.
Cellular Effects
Ternatin heptapeptide has been found to have significant effects on various types of cells. It is cytotoxic toward cancer cells, with synthetic variants showing up to 500-fold greater potency than Ternatin itself . It inhibits protein synthesis in cells, which correlates with its ability to block cell proliferation .
Molecular Mechanism
The molecular mechanism of action of Ternatin heptapeptide involves its binding to the translation elongation factor-1A ternary complex (eEF1A·GTP·aminoacyl-tRNA) as a specific target . Mutations in domain III of eEF1A prevent Ternatin binding and confer resistance to its cytotoxic effects, implicating the adjacent hydrophobic surface as a functional hot spot for eEF1A modulation .
Temporal Effects in Laboratory Settings
It has been observed that Ternatin can kill mammalian cells in high doses
Dosage Effects in Animal Models
The effects of Ternatin heptapeptide at different dosages in animal models have not been extensively studied. It is known that Ternatin can kill mammalian cells in high doses
Metabolic Pathways
Ternatin heptapeptide is involved in the protein translation pathway, specifically by binding to the translation elongation factor 1A This interaction disrupts the normal function of this pathway
Transport and Distribution
Given its role in protein translation, it is likely that it interacts with various transporters and binding proteins involved in this process .
Subcellular Localization
Given its role in protein translation, it is likely that it is localized to the ribosomes where protein synthesis occurs
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Ternatina y sus variantes sintéticas se pueden preparar mediante la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye pasos de desprotección y acoplamiento, que se repiten hasta que se obtiene la secuencia peptídica deseada. El producto final se escinde entonces de la resina y se purifica .
Métodos de producción industrial: La producción industrial de Ternatina implica procesos de fermentación utilizando hongos que producen naturalmente el compuesto. Los hongos se cultivan en biorreactores de gran tamaño en condiciones controladas para optimizar el rendimiento de la Ternatina. El compuesto se extrae y se purifica posteriormente mediante técnicas cromatográficas .
3. Análisis de las reacciones químicas
Tipos de reacciones: La Ternatina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La Ternatina puede oxidarse para formar diferentes derivados con actividades biológicas alteradas.
Reducción: Las reacciones de reducción pueden modificar los enlaces peptídicos dentro de la Ternatina, lo que puede afectar a su estabilidad y actividad.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo para las reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la Ternatina con una mayor citotoxicidad y propiedades farmacocinéticas mejoradas .
4. Aplicaciones en investigación científica
La Ternatina tiene una amplia gama de aplicaciones en investigación científica, entre ellas:
Química: La Ternatina sirve como una valiosa sonda química para estudiar la síntesis de proteínas y la elongación de la traducción.
Biología: Se utiliza para investigar los mecanismos de la traducción de proteínas y el papel del factor de elongación 1A en los procesos celulares.
Medicina: La Ternatina y sus derivados se están explorando como posibles agentes anticancerígenos debido a su capacidad para inhibir la síntesis de proteínas en las células cancerosas.
Industria: Las propiedades únicas de la Ternatina la convierten en una candidata para el desarrollo de nuevos fármacos terapéuticos y sondas químicas
Análisis De Reacciones Químicas
Types of Reactions: Ternatin undergoes various chemical reactions, including:
Oxidation: Ternatin can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the peptide bonds within ternatin, potentially affecting its stability and activity.
Substitution: Substitution reactions can introduce new functional groups into the ternatin molecule, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various ternatin derivatives with enhanced cytotoxicity and improved pharmacokinetic properties .
Comparación Con Compuestos Similares
Didemnin: Another cyclic peptide that targets the elongation factor-1A ternary complex but exhibits different kinetic properties.
Cytotrienin: A natural product that also binds to eEF1A and inhibits protein synthesis.
Uniqueness of Ternatin: Ternatin is unique due to its specific binding affinity for the eEF1A ternary complex and its ability to induce degradation of eEF1A. This degradation is not observed with other similar compounds like didemnin, making ternatin a distinct and valuable compound for therapeutic development .
Propiedades
IUPAC Name |
(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVAIFXJWEOMH-PTPSPKLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67N7O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933442 | |
Record name | Ternatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148619-41-4 | |
Record name | Ternatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ternatin targets the eukaryotic elongation factor-1A (eEF1A) ternary complex, specifically the eEF1A·GTP·aminoacyl-tRNA complex. [, , ] This complex plays a crucial role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome.
A: Ternatin binding traps eEF1A in an intermediate state of aminoacyl-tRNA selection, preventing its release and subsequent accommodation of the aminoacyl-tRNA into the ribosome. [, ] This effectively halts protein translation.
A: Yes, studies have shown that ternatin induces the degradation of eEF1A, a phenomenon not observed with other eEF1A inhibitors like didemnin B. [, ] This degradation appears to involve a ubiquitin-dependent pathway and may be linked to ribosome-associated quality control mechanisms.
A: By inhibiting eEF1A and disrupting protein synthesis, ternatin exhibits cytotoxic effects, particularly against cancer cells. [, ] This has sparked interest in its potential as an anticancer agent.
A: Ternatin is a cyclic heptapeptide. Its molecular formula is C38H65N7O9 and its molecular weight is 763.96 g/mol. []
A: The presence of four N-methylated amino acid residues in ternatin's structure appears to restrict the number of low-energy conformations the molecule can adopt. [] This conformational rigidity may contribute to its specific biological activity.
A: Ternatin is characterized by a beta-turn structure stabilized by intramolecular hydrogen bonds. [] This structural feature has been shown to be essential for its fat-accumulation inhibitory activity.
ANone: The provided research focuses on ternatin's biological activity and does not offer insights into material compatibility or stability relevant for material science applications.
ANone: Ternatin is not reported to have catalytic properties. Its mechanism of action primarily involves binding and inhibiting a biological target, eEF1A, rather than catalyzing a chemical reaction.
A: Yes, molecular docking simulations have been employed to explore ternatin's interactions with potential targets, including cholera toxin and SARS-CoV-2 nucleocapsid protein. [, ] These studies provide insights into ternatin's binding affinities and potential therapeutic applications.
A: While the provided research does not mention specific QSAR studies on ternatin, one study utilized molecular modeling to analyze ternatin's electronic and structural characteristics, laying the groundwork for future drug design and QSAR investigations. []
A: Studies focusing on the beta-OH-D-Leu moiety of ternatin have demonstrated the importance of its backbone conformation for fat-accumulation inhibitory activity. [, ] Modifications that disrupt this conformation could potentially diminish its efficacy.
A: Systematic replacement of each amino acid in ternatin with alanine revealed that the D-Ile residue plays a crucial role in its biological activity. [] This finding highlights the importance of specific amino acid residues in maintaining ternatin's potency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.